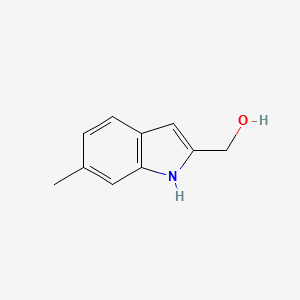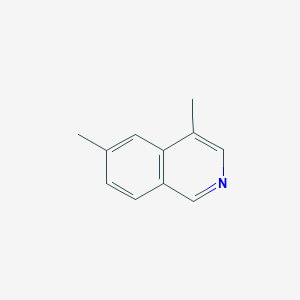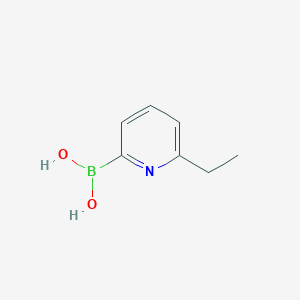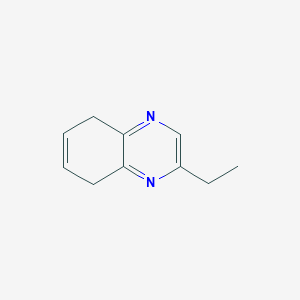
2,7-Dimethyl-6,7-dihydro-1H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethyl-6,7-dihydro-1H-purine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its two methyl groups attached to the purine ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-6,7-dihydro-1H-purine typically involves the alkylation of purine derivatives. One common method includes the reaction of purine with methylating agents under controlled conditions. For instance, the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate can yield the desired dimethylated product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Dimethyl-6,7-dihydro-1H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding purine oxides.
Reduction: Reduction reactions can convert it into more reduced forms of purine derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can introduce various functional groups into the purine ring .
Aplicaciones Científicas De Investigación
2,7-Dimethyl-6,7-dihydro-1H-purine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.
Biology: It is used in studies related to nucleic acids and enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,7-Dimethyl-6,7-dihydro-1H-purine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This interaction can affect various biochemical pathways, including those involved in DNA replication and repair .
Comparación Con Compuestos Similares
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-Dimethylxanthine, used in respiratory therapies.
Uniqueness: 2,7-Dimethyl-6,7-dihydro-1H-purine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. Unlike caffeine and theobromine, which are more commonly found in nature, this compound is primarily synthesized for research and industrial purposes .
Propiedades
Fórmula molecular |
C7H10N4 |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2,7-dimethyl-3,6-dihydropurine |
InChI |
InChI=1S/C7H10N4/c1-5-8-3-6-7(10-5)9-4-11(6)2/h4H,3H2,1-2H3,(H,8,10) |
Clave InChI |
TZOQQULUBIVWKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NCC2=C(N1)N=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11920780.png)



![2,8-Diazaspiro[4.5]decan-4-amine](/img/structure/B11920806.png)

![6,8-Difluoroimidazo[1,5-A]pyridine](/img/structure/B11920817.png)
![Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one](/img/structure/B11920827.png)


![(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid](/img/structure/B11920841.png)
